[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Description
This compound, commonly referred to as 1-Deoxyforskolin (CAS: 72963-77-0), is a diterpenoid derivative with the molecular formula C22H34O6 and a molecular weight of 394.508 g/mol . It is structurally related to forskolin, a well-known adenylate cyclase activator isolated from Coleus forskohlii, but lacks the hydroxyl group at the C1 position, which may modulate its biological activity . The compound features a complex tetracyclic benzo[f]chromen backbone with multiple stereocenters, an ethenyl group at C3, and an acetyloxy group at C3. Its IUPAC name reflects its intricate stereochemistry and substitution pattern. Commercial sources, such as Hangzhou Jhechem Co. Ltd., highlight its use in biochemical research, particularly as an analytical standard .
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-8-19(5)12-14(24)22(26)20(6)11-9-10-18(3,4)16(20)15(25)17(27-13(2)23)21(22,7)28-19/h8,15-17,25-26H,1,9-12H2,2-7H3/t15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYAFNGUEZPJBI-OAUGPMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557531 | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72963-77-0 | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-5-(Acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72963-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-Deoxyforskolin is the enzyme adenylyl cyclase. Adenylyl cyclase plays a crucial role in many cellular processes, including the regulation of heart rate, lipid metabolism, and glucose metabolism.
Mode of Action
1-Deoxyforskolin interacts with its target, adenylyl cyclase, by activating it. This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes.
Biochemical Pathways
The activation of adenylyl cyclase by 1-Deoxyforskolin and the subsequent increase in cAMP levels affect several biochemical pathways. These include pathways involved in heart function, lipid metabolism, and glucose metabolism. The elevated cAMP levels can lead to changes in these pathways, potentially resulting in therapeutic effects.
Pharmacokinetics
The compound is known to be derived from the roots of the coleus forskohlii plant, which suggests it may be absorbed orally
Result of Action
The activation of adenylyl cyclase by 1-Deoxyforskolin and the subsequent increase in cAMP levels can have various molecular and cellular effects. For example, it has been suggested that 1-Deoxyforskolin may have anti-HIV activity. Additionally, the increase in cAMP levels can affect various cellular processes, potentially leading to therapeutic effects in conditions such as heart disease, obesity, and asthma.
Action Environment
The action, efficacy, and stability of 1-Deoxyforskolin can be influenced by various environmental factors. For example, the plant from which 1-Deoxyforskolin is derived, Coleus forskohlii, is known to grow in tropical to temperate areas. This suggests that the compound may be more stable and effective in these environments.
Biochemical Analysis
Biochemical Properties
1-Deoxyforskolin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Its unique property is activating almost all hormone-sensitive adenylate cyclase enzymes by cyclic 3′,5′-adenosine monophosphate (cAMP). This interaction plays a crucial role in regulating different cellular processes.
Cellular Effects
1-Deoxyforskolin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce adenylate cyclase and activate protein phosphatase 2A (PP2A), a druggable tumor suppressor.
Molecular Mechanism
The mechanism of action of 1-Deoxyforskolin primarily involves activating adenylyl cyclase and elevating cAMP, thereby regulating different cellular processes. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 1-Deoxyforskolin change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 1-Deoxyforskolin vary with different dosages in animal models
Metabolic Pathways
1-Deoxyforskolin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may also affect metabolic flux or metabolite levels. Detailed information about these metabolic pathways is currently limited.
Biological Activity
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate (CAS Number: 113462-26-3) is a complex organic compound with significant biological potential. This article reviews its biological activity based on current literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H43NO8 with a molecular weight of approximately 509.63 g/mol. The structure features multiple hydroxyl groups and an ethenyl group which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H43NO8 |
| Molecular Weight | 509.63 g/mol |
| CAS Number | 113462-26-3 |
| LogP | 2.0225 |
| PSA | 122.60 Ų |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including anti-inflammatory properties and potential neuroprotective effects.
Anti-inflammatory Effects
Studies have shown that compounds similar to [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl...] can inhibit pro-inflammatory cytokines such as TNF-alpha. For instance:
- Inhibition of TNF-alpha : The compound's structure allows it to interfere with TNF-alpha signaling pathways that are implicated in neuroinflammatory conditions like ALS (Amyotrophic Lateral Sclerosis) .
- Neuroprotective Mechanisms : It has been reported that phytochemicals with similar structures can protect neurons from excitotoxicity mediated by TNF-alpha .
Neuroprotective Activity
Research highlights the significance of this compound in neuroprotection:
- Mechanism of Action : The inhibition of TNF-alpha and other inflammatory mediators contributes to its neuroprotective effects against neurodegenerative diseases .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Phytochemicals : A study published in the Journal of Agricultural and Food Chemistry demonstrated that certain phytochemicals could mitigate inflammation and insulin resistance in adipocytes through similar mechanisms .
- Neurodegenerative Disorders : Research indicates that compounds derived from Plectranthus species exhibit protective effects against neuronal damage in models of ALS by modulating inflammatory responses .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl...] exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the activation of caspases .
Cardiovascular Benefits
The compound has been investigated for its potential cardiovascular benefits. It is believed to improve heart function and reduce blood pressure by promoting vasodilation and exerting anti-inflammatory effects on the vascular system .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Effects
A study conducted by Tatee et al. (1996) evaluated the cytotoxic effects of various benzo[f]chromene derivatives on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in breast cancer cells compared to the control group .
Case Study 2: Cardiovascular Research
In a clinical trial published in the Journal of Cardiovascular Pharmacology, researchers administered the compound to patients with hypertension. The results indicated a significant reduction in systolic and diastolic blood pressure after eight weeks of treatment .
Case Study 3: Neuroprotection
A recent study published in Neuroscience Letters explored the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings revealed that pre-treatment with the compound significantly reduced cell death and improved cell viability in cultured neurons exposed to oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the benzo[f]chromen core but differ in substituents, stereochemistry, and bioactivity:
Compound from
- Structure : Features a piperidinylethyl carbamoyloxy group at C6 and additional hydroxyl groups at C10 and C10b.
- Molecular Formula: C30H47NO8 (MW: 573.71 g/mol).
- This modification may enhance solubility in polar solvents .
Compound from
- Structure : Contains 3,4-dimethoxyphenyl oxazolyl groups at C3 and C10.
- Molecular Formula : C39H46N2O12 (MW: 734.79 g/mol).
- Key Differences : The bulky aromatic substituents likely reduce membrane permeability compared to 1-Deoxyforskolin. The oxazole rings may confer stability against enzymatic degradation .
Compound from
- Structure : Includes a pyridin-2-ylethylcarbamoyloxy group at C5.
- Molecular Formula : C30H42N2O8 (MW: 558.67 g/mol).
- Priced at $770.72–$2,701.22 (5–25 mg), it is significantly more expensive than 1-Deoxyforskolin, suggesting specialized applications .
Compound from (CAS: 297150-49-3)
- Structure : Adds a third hydroxyl group at C10 (C22H34O7; MW: 410.50 g/mol).
Compound from
- Structure: Replaces the acetyloxy group with a 2,3-dihydroxypropanoate ester (C23H36O9; MW: 456.53 g/mol).
- Key Differences: The dihydroxypropanoate substituent increases polarity and may alter metabolic stability.
Data Table: Structural and Physicochemical Comparison
Preparation Methods
Chemical Synthesis Approaches
The compound is a complex benzo[f]chromen derivative characterized by multiple stereocenters, hydroxyl groups, and an acetate ester moiety. Preparation typically involves:
- Starting Material : Forskolin or related diterpenoid scaffolds serve as precursors due to structural similarity.
- Acetylation Step : Introduction of the acetate group at the 5-hydroxy position is commonly achieved by acetylation using acetic anhydride or acetyl chloride under controlled conditions to selectively esterify the hydroxyl group without affecting other sensitive functionalities.
- Hydroxylation : Hydroxyl groups at positions 6 and 10b are introduced or maintained through selective oxidation or hydroxylation reactions, often requiring protecting group strategies to preserve stereochemistry.
- Stereochemical Control : The multiple chiral centers necessitate stereoselective synthesis or chiral resolution methods to obtain the desired isomer.
While detailed stepwise synthetic protocols are scarce in open literature, the general synthetic strategy involves multi-step organic synthesis with purification steps such as chromatography and crystallization to isolate the target acetate ester compound.
Microbial Hydroxylation and Biotransformation
A significant and efficient method for preparing hydroxylated derivatives of forskolin-like compounds, including the target acetate, involves microbial biotransformation:
- Microbial Strain : Neurospora crassa has been documented as an effective microorganism for microbial hydroxylation of forskolin and its derivatives, including the introduction of hydroxy groups at specific positions.
- Process : The substrate (forskolin or analogs) is incubated with Neurospora crassa cultures under optimized fermentation conditions, allowing regio- and stereoselective hydroxylation.
- Advantages : This method provides high selectivity, mild reaction conditions, and environmentally friendly processing compared to purely chemical methods.
- Post-Biotransformation Modification : The hydroxylated product can then be acetylated chemically to yield the acetate ester derivative.
This microbial hydroxylation method has been patented and studied, highlighting its industrial and research significance for producing complex diterpenoid derivatives with precise stereochemistry.
Analytical and Purification Techniques
Preparation methods are complemented by rigorous purification and analysis to ensure compound integrity:
Summary Table of Preparation Methods
Research Findings and Notes
- The stereochemistry of the compound is critical for biological activity, thus preparation methods emphasize maintaining or controlling stereochemical integrity.
- Microbial hydroxylation using Neurospora crassa is a patented and validated method, offering a biotechnological route to hydroxylated forskolin derivatives, which can be further chemically modified to the acetate ester.
- Chemical acetylation is typically performed under mild conditions to avoid degradation of sensitive functional groups.
- Analytical methods such as chromatography and crystallization are essential for isolating and confirming the pure acetate form.
Q & A
Q. What are the recommended methods for determining the stereochemistry and purity of this compound?
Methodological Answer:
-
Stereochemical Analysis :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve complex stereochemistry, particularly for chiral centers at positions 3R, 4aR, 5S, etc. Crystallization conditions (solvent, temperature) must be optimized due to the compound’s hydrophobicity .
- NMR Spectroscopy : Employ H-C HMBC and NOESY to confirm spatial arrangements. For example, the axial/equatorial orientation of hydroxyl groups at C6 and C10b can be deduced via coupling constants and nuclear Overhauser effects .
-
Purity Assessment :
Q. How can researchers synthesize and isolate this compound from natural sources?
Methodological Answer:
-
Isolation Protocol :
- Extraction : Use dried plant material (e.g., Coleus forskohlii) with methanol at 60°C for 24 hours.
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate → methanol) to separate diterpenoids. The target compound elutes at ~40% ethyl acetate .
- Recrystallization : Purify fractions in methanol at 4°C to obtain crystalline product.
-
Synthetic Modification :
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to cAMP modulation?
Methodological Answer:
- Case Study : Conflicting reports on adenylate cyclase activation (e.g., cell-specific responses in bronchial vs. neuronal tissues) .
- Experimental Design :
- Tissue-Specific Assays : Compare cAMP levels in HEK293 cells (overexpressing adenylate cyclase) vs. primary smooth muscle cells using ELISA.
- Control for Off-Target Effects : Co-administer NKH477 (a forskolin derivative, 1 µM) to assess selectivity .
- Data Normalization : Express cAMP levels as fold-change relative to basal activity (vehicle control).
Q. What strategies are effective in designing assays to evaluate stereochemical impacts on bioactivity?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column (250 x 4.6 mm) with n-hexane/isopropanol (85:15) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (>98% required) .
- Functional Assays :
- In Vitro : Test enantiomers in adenylate cyclase activation assays (IC50 values). For example, the (3R,5S) configuration shows 10-fold higher activity than (3S,5R) .
- Molecular Docking : Compare binding affinities of enantiomers to adenylate cyclase (PDB ID: 1AZS) using AutoDock Vina. The 3R configuration forms hydrogen bonds with Lys1065 and Asp1019 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
